Cefoperazone dihydrate

Overview

Description

Cefoperazone dihydrate is a semisynthetic, broad-spectrum cephalosporin antibiotic . It is used to treat bacterial infections, including those in the respiratory tract, abdomen, skin, and female genital tracts . It is marketed by Pfizer under the name Cefobid .

Synthesis Analysis

Cefoperazone is synthesized using various methods, including mixed anhydride method, acyl chlorides method, thioester method, and 7-condensation method . A study has also reported a rapid RP-HPLC method for Cfz analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensiveness .Molecular Structure Analysis

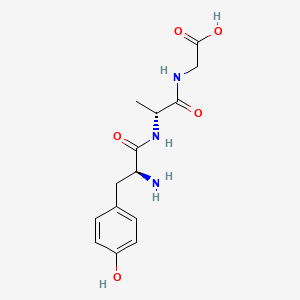

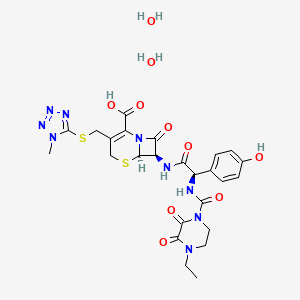

The empirical formula of Cefoperazone dihydrate is C25H27N9O8S2 · 2H2O, and its molecular weight is 681.70 . The IUPAC name of Cefoperazone is [(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid] .Chemical Reactions Analysis

Cefoperazone for Injection contains an amount of Cefoperazone Sodium equivalent to not less than 90.0 percent and not more than 120.0 percent of the labeled amount of cefoperazone (C 25 H 27 N 9 O 8 S 2) .Physical And Chemical Properties Analysis

Cefoperazone dihydrate is a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research . A validated RP-HPLC method has been developed for Cfz analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensiveness .Scientific Research Applications

1. Vibrational Analysis

- Summary of the Application: Cefoperazone is a broad-spectrum antibiotic that is extremely efficient in the treatment of respiratory, abdominal, or genital infections. It has been studied using vibrational spectroscopic techniques, FT-IR, Raman, and SERS, along with DFT calculations, to investigate the normal modes of vibration and adsorption behavior of this antibiotic .

- Methods of Application: The Raman spectra of cefoperazone were recorded, using a 100× (NA 0.75) microscope objective and a grating of 1800 lines/mm . The SERS spectra were successively obtained by using silver and gold colloidal nanoparticles as a substrate .

- Results or Outcomes: The analysis revealed that the molecule is chemisorbed on the nanostructured surface through the as-denoted nitrogen ring. Changes observed in the SERS spectra recorded at different cefoperazone concentrations suggest the reorientation of adsorbed molecules towards the metal surface .

2. RP-HPLC Method for Quantitative Assessment

- Summary of the Application: A rapid RP-HPLC method of Cefoperazone analysis with high linearity, repeatability, sensitivity, selectivity, and inexpensive has been developed . This method is used for different dosage forms, in-use stability, and antimicrobial activities .

- Methods of Application: The chromatographic system comprises an ODS column (150 mm × 4.6 mm i.d., 5 µm). The mobile phase was prepared by mixing KH2PO4 solution: acetonitrile (80:20) with a flow rate of 1.0 mL/min at detection wavelength 230 nm, at room temperature using injection volume 20 μL .

- Results or Outcomes: The method manifested a satisfied linearity regression R2 (0.9993) with a good repeatability range (0.34–0.92%) with LOD and LOQ; 4.04 μg/mL and 12.24 μg/mL respectively . The method has been successfully applied for Cefoperazone analysis for Peracef and Peractam vials in routine finished and stability studies testing laboratories .

3. Microbiology

- Summary of the Application: Cefoperazone, a new semisynthetic, injectable ureidocephalosporin, shows excellent activity against a wide range of gram-positive and gram-negative bacteria. It’s particularly effective against strains of Enterobacteriaceae and Pseudomonas aeruginosa .

- Methods of Application: The antibiotic is used in microbiological research to study its effects on various bacterial strains .

- Results or Outcomes: The drug exhibits bactericidal activity and its activity is retained in the presence of a variety of beta-lactamases .

4. Clinical Trials

- Summary of the Application: Cefoperazone has been evaluated in clinical trials for its efficacy in treating obstetric and gynecologic infections . It has also been studied for its pharmacokinetic/pharmacodynamic properties and antibacterial efficacy against Enterobacteriaceae .

- Methods of Application: In one study, cefoperazone was administered to women hospitalized at nine medical centers for various infections . In another study, pharmacokinetic data was collected from a clinical phase I trial .

- Results or Outcomes: The trials demonstrated the safety and clinical efficacy of cefoperazone therapy for obstetric and gynecologic infections . The pharmacokinetic/pharmacodynamic analysis showed promising results for the treatment of infections caused by Enterobacteriaceae .

5. Veterinary Medicine

- Summary of the Application: Cefoperazone sodium and dihydrate are used for the intramammary treatment of clinical mastitis in lactating cattle . It’s also a third-generation cephalosporin used in animals .

- Methods of Application: The dose levels used are 250 mg cefoperazone sodium per infected quarter once or 100 mg cefoperazone dihydrate per infected quarter twice with a dosing interval of 24 hours .

- Results or Outcomes: The treatment has been found to be effective in managing mastitis in lactating cattle .

6. Environmental Monitoring

- Summary of the Application: Cefoperazone is used in environmental monitoring as a marker for antibiotic contamination .

- Methods of Application: The presence of cefoperazone in environmental samples can be detected using various analytical techniques .

- Results or Outcomes: The detection of cefoperazone can provide valuable information about the extent of antibiotic pollution in the environment .

7. Biochemistry

- Summary of the Application: The chemical structure of Cefoperazone plays an essential role in its functionality. Being a high protein-bound cephalosporin, it binds to specific penicillin-binding proteins located in the bacteria cell wall, through the β—lactam group .

- Methods of Application: The study of the interaction between Cefoperazone and proteins involves various biochemical techniques .

- Results or Outcomes: The understanding of these interactions can help in the development of more effective antibiotics .

8. Biotechnology

- Summary of the Application: Cefoperazone is a broad-spectrum antibiotic that is extremely efficient in the treatment of respiratory, abdominal, or genital infections. It has been studied using vibrational spectroscopic techniques, FT-IR, Raman, and SERS, along with DFT calculations .

- Methods of Application: The study involves the use of various biotechnological techniques to investigate the normal modes of vibration and adsorption behavior of this antibiotic .

- Results or Outcomes: The analysis revealed that the molecule is chemisorbed on the nanostructured surface through the as-denoted nitrogen ring .

9. Chemical Synthesis

- Summary of the Application: Cefoperazone dihydrate is used as a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .

- Methods of Application: The use of Cefoperazone dihydrate in chemical synthesis involves various chemical reactions .

- Results or Outcomes: The outcomes of these reactions can help in the development of new drugs and treatments .

10. Drug Discovery

- Summary of the Application: Cefoperazone/sulbactam is a commonly used antibiotic combination against the extended-spectrum beta-lactamases (ESBLs)-producing bacteria. The efficacy of a new cefoperazone/sulbactam combination (3:1) for Enterobacteriaceae infection was evaluated via model-informed drug development (MIDD) approaches .

- Methods of Application: The study involved the collection of pharmacokinetic (PK) data from a clinical phase I trial. Minimum inhibitory concentrations (MICs) were determined using a two-fold broth micro-dilution method .

- Results or Outcomes: The study showed that the dosing regimen of cefoperazone/sulbactam (4 g, TID, 3 g:1 g) showed slightly better antibacterial effect than cefoperazone/sulbactam (6 g, BID, 4 g:2 g) against the Escherichia coli (ESBL −) and Klebsiella pneumoniae (ESBL − ) .

11. Life Science Research

- Summary of the Application: Cefoperazone dihydrate is used as a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .

- Methods of Application: The use of Cefoperazone dihydrate in life science research involves various experimental procedures .

- Results or Outcomes: The outcomes of these experiments can contribute to the advancement of life sciences .

12. Protein Biology

- Summary of the Application: Cefoperazone, a high protein-bound cephalosporin, binds to specific penicillin-binding proteins located in the bacteria cell wall, through the β—lactam group .

- Methods of Application: The study of the interaction between Cefoperazone and proteins involves various protein biology techniques .

- Results or Outcomes: The understanding of these interactions can help in the development of more effective antibiotics .

Safety And Hazards

Cefoperazone dihydrate may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N9O8S2.2H2O/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);2*1H2/t15-,16-,22-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYIZCZQILAOGB-BYLXUVCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N9O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423565 | |

| Record name | Cefoperazone dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefoperazone dihydrate | |

CAS RN |

113826-44-1 | |

| Record name | Cefoperazone dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefoperazone dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefoperazone dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cefoperazone Dihydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4ABU378WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)